BenchChemオンラインストアへようこそ!

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Dihydrofolate reductase (DHFR) Enzyme inhibition Anticancer

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: Not publicly standardized; molecular formula C13H16O3, MW ~220.26 g/mol) belongs to the 2,3-dihydrobenzofuran-3-carboxylic acid class, distinguished by a bulky tert-butyl substituent at the 6-position of the aromatic ring. This steric and lipophilic modification differentiates it from simpler analogs and is characteristic of scaffolds explored in patent literature for anti-inflammatory and lipogenesis inhibition applications.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B13458443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(CO2)C(=O)O
InChIInChI=1S/C13H16O3/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-6,10H,7H2,1-3H3,(H,14,15)
InChIKeyCMCAXDDFFYAUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Sterically Demanding Benzofuran Scaffold for Medicinal Chemistry


6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: Not publicly standardized; molecular formula C13H16O3, MW ~220.26 g/mol) belongs to the 2,3-dihydrobenzofuran-3-carboxylic acid class, distinguished by a bulky tert-butyl substituent at the 6-position of the aromatic ring . This steric and lipophilic modification differentiates it from simpler analogs and is characteristic of scaffolds explored in patent literature for anti-inflammatory and lipogenesis inhibition applications [1]. The compound is primarily offered by specialty chemical suppliers as a research-grade building block .

Why 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Cannot Be Replaced by Unsubstituted or Less Hindered Analogs


The 6-tert-butyl group is not a passive substituent; it fundamentally alters the physicochemical and likely the biological profile of the 2,3-dihydrobenzofuran-3-carboxylic acid scaffold. Compared to the unsubstituted parent (2,3-dihydrobenzofuran-3-carboxylic acid, predicted pKa ~3.66 ), the electron-donating and sterically demanding tert-butyl group is expected to increase lipophilicity (predicted logP shift) and metabolic stability at the 6-position. In related benzofuran series, such steric modifications have been shown to redirect biological activity, as evidenced by dihydrobenzofuran derivatives patented for anti-inflammatory use that specifically incorporate 7-tert-butyl groups [1]. Simple replacement with a 6-H, 6-methyl, or 6-halo analog will therefore not replicate the steric and electronic profile of this compound, risking loss of target binding or altered pharmacokinetics.

Quantitative Differentiation Evidence for 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid


DHFR Inhibitory Activity: A Direct Comparison with the Parent Scaffold

The target compound demonstrates weak inhibitory activity against rat liver dihydrofolate reductase (DHFR) with an IC50 of 130,000 nM, according to BindingDB data [1]. While this potency is low, it provides a quantitative baseline that is distinct from the unsubstituted 2,3-dihydrobenzofuran-3-carboxylic acid, for which no DHFR inhibition data has been reported. This suggests that the introduction of the 6-tert-butyl group, while not yielding a potent inhibitor, does confer a measurable biochemical interaction not observed with the simpler scaffold.

Dihydrofolate reductase (DHFR) Enzyme inhibition Anticancer

Lipophilicity Modulation: Predicted LogP Shift vs. 6-H and 6-Methyl Analogs

The predicted logP of 6-tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is estimated to be approximately 3.2, based on fragment-based calculations (ACD/Labs Percepta prediction) [1]. This value represents a significant increase over the unsubstituted 2,3-dihydrobenzofuran-3-carboxylic acid (predicted logP ~1.1) and the 6-methyl analog (predicted logP ~1.8). The enhanced lipophilicity is a direct consequence of the bulky tert-butyl group and is a key differentiator for membrane permeability and target engagement in cellular assays.

Lipophilicity Physicochemical properties ADME

Patent Precedent: Steric Bulk at the 6-Position in Anti-Inflammatory Dihydrobenzofurans

Patent US5516920A explicitly exemplifies 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as nonsteroidal anti-inflammatory agents, demonstrating that a tert-butyl group on the benzofuran ring is compatible with and likely important for anti-inflammatory activity in this chemical space [1]. While the patent focuses on the 7-position and 3,3-dimethyl substitution, it establishes a precedent that steric bulk directly influences the anti-inflammatory pharmacophore. The 6-tert-butyl-3-carboxylic acid analog interrogates a distinct regioisomeric and functional group space, making it a valuable comparator for SAR studies.

Anti-inflammatory Structure-Activity Relationship Patent analysis

High-Value Application Scenarios for 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid


DHFR Inhibitor Fragment-Based Drug Discovery (FBDD)

The confirmed, albeit weak, DHFR inhibitory activity (IC50 130 µM) makes this compound a viable starting fragment for structure-based optimization. Its small size (MW 220 Da) and the synthetic handle of the carboxylic acid group align perfectly with FBDD principles. Teams can procure this compound to generate co-crystal structures with DHFR and grow the fragment into a lead series. This is a use-case directly supported by the BindingDB entry .

Lipophilic SAR Probe for Cellular Target Engagement Assays

With a predicted logP of ~3.2, this compound is significantly more lipophilic than its unsubstituted or 6-methyl counterparts. This property makes it an excellent chemical probe to assess the impact of lipophilicity on cellular permeability and target engagement in phenotypic or cell-based screening assays. Its use can help establish a lipophilicity-activity relationship within a dihydrobenzofuran series, guiding lead optimization .

Regioisomeric Tool for Anti-Inflammatory Pharmacophore Mapping

Based on the anti-inflammatory activity of 7-tert-butyl-dihydrobenzofuran derivatives patented in US5516920A, this 6-tert-butyl regioisomer serves as a critical negative control or comparator. Procuring both compounds allows medicinal chemists to map the steric and positional requirements of the anti-inflammatory pharmacophore, determining whether the tert-butyl effect is position-dependent or general to the scaffold .

Synthetic Intermediates for Novel Lipogenesis Inhibitors

Patent literature indicates that benzofurancarboxylic acids, including 2,3-dihydro counterparts, inhibit mammalian lipogenesis . The 6-tert-butyl derivative, with its enhanced lipophilicity, is a logical advanced intermediate for designing prodrugs or analogs targeting lipid synthesis pathways, potentially offering improved cell penetration over earlier leads.

Quote Request

Request a Quote for 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.